Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds like “1-Boc-piperazine” has been reported. It undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate” has been described with an InChI Code of 1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3, (H2,14,15,16) .Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate” include a molecular weight of 279.34 . It is a solid at room temperature .Safety and Hazards
Future Directions
The future directions for “Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate” and related compounds could involve further exploration of their potential in the synthesis of bioactive molecules and drug substances . As always, any future work with these compounds should be done with appropriate safety precautions due to their potential hazards .
Properties
IUPAC Name |
tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-7-5-17(6-8-18)11-9-12(20-4)16-10-15-11/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOPJZCSERLZFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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